

Application Notes and Protocols for Amphos-Palladium Complexes in Cross-Coupling Reactions

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Compound of Interest		
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These application notes provide detailed information and protocols for the use of **Amphos**-palladium complexes in various cross-coupling reactions. **Amphos**, a bulky and electron-rich monophosphine ligand, in conjunction with palladium, forms highly efficient and versatile catalysts for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are critical transformations in pharmaceutical and materials science research.[1][2][3] The use of preformed palladium precatalysts bearing the **Amphos** ligand, such as PdCl₂(**Amphos**)₂ and PdCl(crotyl)**Amphos**, offers several advantages, including air and moisture stability, which simplifies handling and setup in a laboratory environment.[1][2][4]

Introduction to Amphos-Palladium Catalysis

Amphos, or [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, is a highly effective electron-rich phosphine ligand that has gained prominence in palladium-catalyzed cross-coupling reactions.[4] Its steric bulk and electron-donating properties enhance the catalytic activity of palladium, facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3] This leads to high catalytic activity at low catalyst loadings, typically in the range of 0.25 mol% to 2 mol% for many applications.[1] These catalysts are effective for a wide range of substrates, including challenging aryl chlorides and sterically hindered starting materials.[2]



Data Presentation: Catalyst Loading Recommendations

The optimal catalyst loading is dependent on the specific substrates, reaction temperature, and desired reaction time.[1] The following tables summarize recommended catalyst loadings for **Amphos**-palladium complexes in key cross-coupling reactions.

Table 1: General Catalyst Loading Ranges for Amphos-Palladium Complexes

Reaction Type	Catalyst Loading (mol%)	Substrate Scope	Typical Yields (%)	Notes
Suzuki-Miyaura Coupling	1.0 - 2.0	Aryl/heteroaryl chlorides and bromides with aryl/heteroaryl boronic acids.[1]	75 - 95	A 1 mol% loading is a good starting point for optimization.[1]
Buchwald- Hartwig Amination	0.25 - 2.0	Aryl/heteroaryl halides with primary and secondary amines.[1][3]	80 - 98	Lower loadings (down to 0.25 mol%) can be effective for reactive substrates.[1]
General C-C and C-N Bond Formation	0.5 - 1.5	Broad applicability.[1]	Good to Excellent	Optimization is recommended to minimize catalyst cost and residual palladium.[1]

Table 2: Specific Examples of Catalyst Loading in Suzuki-Miyaura Coupling



Electro phile	Nucleo phile	Cataly st	Cataly st Loadin g (mol%)	Base	Solven t	Temp (°C)	Time (h)	Yield (%)
3- Amino- 2- chlorop yridine	2- Methylp henylbo ronic acid	PdCl ₂ (A mphos)	1.0	K2CO3	Toluene /Water	90	5	79[5]
3- Amino- 2- chlorop yridine	2- Methylp henylbo ronic acid	PdCl(cr otyl)Am phos	1.0	K ₂ CO ₃	Toluene /Water	90	5-12	Not specifie d

Table 3: Specific Examples of Catalyst Loading in Buchwald-Hartwig Amination

Aryl Halide	Amine	Cataly st	Cataly st Loadin g (mol%)	Base	Solven t	Temp (°C)	Time (h)	Yield (%)
4- Bromot oluene	Morphol ine	PdCl(cr otyl)Am phos	0.5	NaOtBu	Toluene	100	4-12	Not specifie d

Experimental Protocols

The following are detailed protocols for common cross-coupling reactions using **Amphos**-palladium complexes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling



This protocol provides a general procedure for the Suzuki-Miyaura coupling of aryl/heteroaryl halides with aryl/heteroaryl boronic acids using a PdCl₂(**Amphos**)₂ catalyst.[4]

Materials:

- Aryl/Heteroaryl Halide (1.0 eq.)
- Aryl/Heteroaryl Boronic Acid (1.1 1.2 eq.)
- PdCl₂(**Amphos**)₂ (1.0 mol%)
- Potassium Carbonate (K₂CO₃) or other suitable base (1.5 3.0 eq.)
- Toluene
- · Deionized Water
- Reaction vessel (e.g., Schlenk tube)
- Magnetic stirrer and stir bar
- Nitrogen or Argon source

Procedure:

- To a reaction vessel, add the aryl/heteroaryl halide (1.0 eq.), aryl/heteroaryl boronic acid (1.2 eq.), and potassium carbonate (1.5 eq.).
- Add PdCl₂(Amphos)₂ (1.0 mol%).
- Add toluene to make a 0.3 M solution with respect to the limiting reagent, followed by deionized water (10% v/v of toluene).[1]
- Seal the vessel and stir the reaction mixture at 90 °C for 5-12 hours under an inert atmosphere.[1]
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.



- Add water and extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of aryl halides using a PdCl(crotyl)**Amphos** precatalyst.[1]

Materials:

- Aryl Halide (e.g., 4-Bromotoluene) (1.0 eq.)
- Amine (e.g., Morpholine) (1.2 eq.)
- PdCl(crotyl)Amphos (0.5 mol%)
- Sodium tert-butoxide (NaOtBu) (1.4 eq.)
- Toluene
- Reaction vessel (e.g., Schlenk tube)
- Magnetic stirrer and stir bar
- Nitrogen or Argon source

Procedure:

- In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 eq.) and PdCl(crotyl)**Amphos** (0.5 mol%) to a reaction vessel.[1]
- Add toluene to make a 0.5 M solution with respect to the limiting reagent.[1]
- Add the aryl halide (1.0 eq.) and the amine (1.2 eq.).[1]

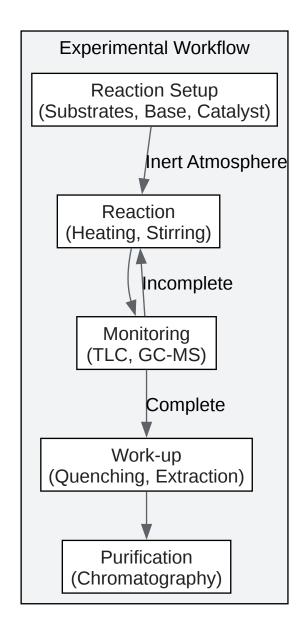


- Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.
 [1]
- Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction to room temperature.
- Quench the reaction with water and extract the product with an organic solvent such as ethyl
 acetate or dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the product by column chromatography or distillation.[1]

Visualizations

The following diagrams illustrate the general workflow for cross-coupling reactions and a simplified catalytic cycle.

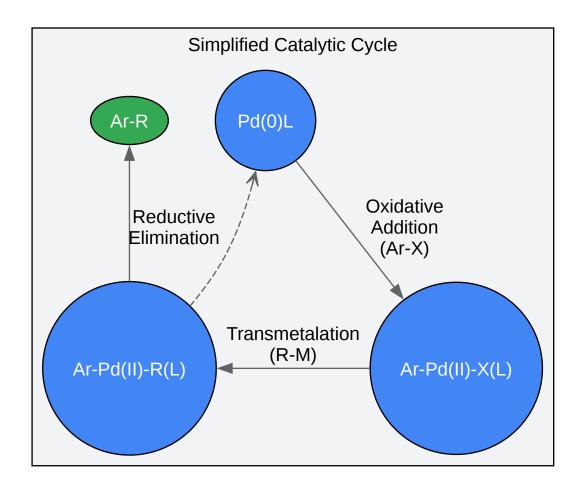




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Caption: General experimental workflow for cross-coupling reactions.





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Caption: Simplified catalytic cycle for cross-coupling reactions.

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